molecular formula C14H13BrN2O4S B6125676 3-bromo-N'-(4-methoxyphenyl)sulfonylbenzohydrazide

3-bromo-N'-(4-methoxyphenyl)sulfonylbenzohydrazide

Cat. No.: B6125676
M. Wt: 385.23 g/mol
InChI Key: AVAGWXCWURWBLC-UHFFFAOYSA-N
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Description

3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a bromine atom, a methoxyphenyl group, and a sulfonylbenzohydrazide moiety

Properties

IUPAC Name

3-bromo-N'-(4-methoxyphenyl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-21-12-5-7-13(8-6-12)22(19,20)17-16-14(18)10-3-2-4-11(15)9-10/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGWXCWURWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide typically involves a multi-step process:

    Bromination: The starting material, benzohydrazide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylbenzohydrazide.

    Hydrazide Formation: The final step involves the reaction of the sulfonylbenzohydrazide with hydrazine hydrate under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of 3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or hydrazines.

Scientific Research Applications

3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide
  • 3-chloro-N’-(4-methoxyphenyl)sulfonylbenzohydrazide
  • 3-bromo-N’-(4-methylphenyl)sulfonylbenzohydrazide

Uniqueness

3-bromo-N’-(4-methoxyphenyl)sulfonylbenzohydrazide is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity

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